molecular formula C8H11BrN2O B1500711 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole CAS No. 1065483-60-4

2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Cat. No.: B1500711
CAS No.: 1065483-60-4
M. Wt: 231.09 g/mol
InChI Key: YYBSLCMICUQPIA-UHFFFAOYSA-N
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Description

2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole is an organic compound that features a bromine atom attached to an imidazole ring, which is further substituted with a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole typically involves the bromination of 1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound is useful in the construction of complex organic molecules through various synthetic transformations.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound may be employed in biochemical assays to study enzyme interactions or as a probe in molecular biology.

Mechanism of Action

The mechanism by which 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of active intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.

    1-(Tetrahydro-2H-pyran-2-YL)-1H-imidazole: Lacks the halogen substituent.

    2-Bromo-1-methyl-1H-imidazole: Similar brominated imidazole but with a methyl group instead of the tetrahydropyran group.

Uniqueness

2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole is unique due to the presence of both the bromine atom and the tetrahydropyran group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

2-bromo-1-(oxan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBSLCMICUQPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670574
Record name 2-Bromo-1-(oxan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065483-60-4
Record name 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065483-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(oxan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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